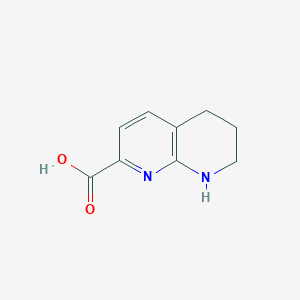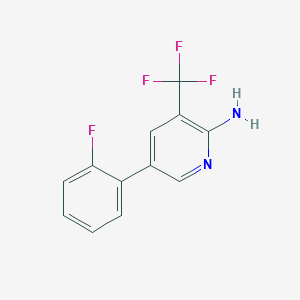
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine
Übersicht
Beschreibung
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, also known as FPT, is a compound that has recently gained attention due to its potential applications in the field of medicinal chemistry. FPT has been used in a variety of research studies, including those related to drug development and drug discovery. In particular, FPT has been used as a scaffold to develop novel small molecule drugs that target specific biological pathways.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Amine derivatives of fluorophenyl-pyridine, similar to 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine, have been synthesized and evaluated for their anticancer activities. Studies have shown that these compounds exhibit significant cytotoxicity against various human cancer cell lines, suggesting potential applications in cancer treatment. For instance, certain compounds demonstrated high cytotoxicity against HepG2 and Caco-2 cell lines, indicating their potential as anticancer agents (Vinayak, Sudha, & Lalita, 2017).
Synthesis and Characterization
The synthesis and characterization of fluorophenyl-pyridine derivatives, including trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, have been extensively studied. These compounds have been prepared starting from various amine precursors and characterized using spectroscopic techniques. This research contributes to understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Lyakhovich et al., 2019).
Potential in Fluorescent pH Sensors
Triphenylamine derivatives, including those functionalized with fluorophenyl groups, have been synthesized and characterized for their photophysical properties. Some of these compounds, such as tris(4-(pyridin-4-yl)phenyl)amine, have shown pH-dependent absorptions and emissions, indicating their potential use as fluorescent pH sensors. This suggests that fluorophenyl-pyridine derivatives could be valuable in developing sensitive and selective pH sensing tools (Hu et al., 2013).
Fluorination Techniques
Research has also focused on developing efficient and mild methods for the fluorination of nitrogen-containing aromatics like pyridines. Techniques using silver difluoride at ambient temperatures have been explored, providing insights into the synthesis of fluorinated derivatives of compounds like 5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine. Such advancements are crucial for the production of compounds with improved medicinal and chemical properties (Fier & Hartwig, 2013).
Eigenschaften
IUPAC Name |
5-(2-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-10-4-2-1-3-8(10)7-5-9(12(14,15)16)11(17)18-6-7/h1-6H,(H2,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMCCSIYCDFEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



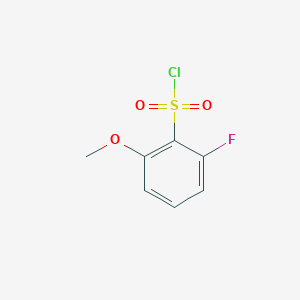
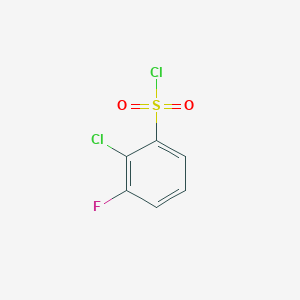
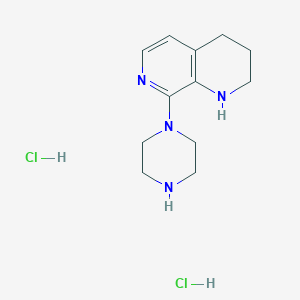
![2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid](/img/structure/B1393012.png)
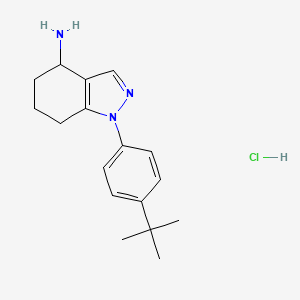
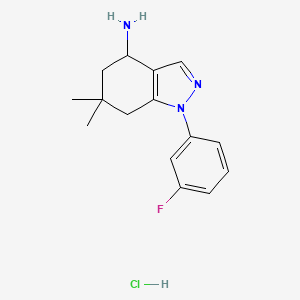
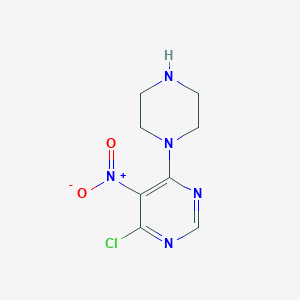
![[(6-Chloropyridin-3-yl)methyl]cyanamide](/img/structure/B1393019.png)
![3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B1393022.png)
![2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393023.png)
![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)
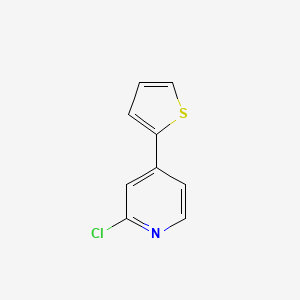
![[1,2,4]Triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1393026.png)
